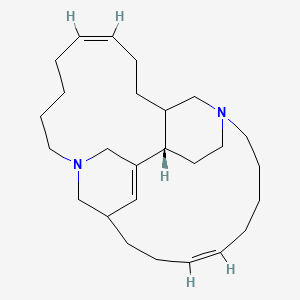![molecular formula C24H20N4O5 B13124177 N,N'-(3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(2-aminoacetamide)](/img/structure/B13124177.png)
N,N'-(3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(2-aminoacetamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(3-Oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-diyl)bis(2-aminoacetamide) is a complex organic compound characterized by its unique spiro structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and materials science. Its structure consists of a spiro linkage between isobenzofuran and xanthene moieties, with aminoacetamide groups attached to the xanthene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(3-Oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-diyl)bis(2-aminoacetamide) typically involves multiple steps. One common method starts with the preparation of the spiro[isobenzofuran-1,9’-xanthene] core. This can be achieved through a condensation reaction between phthalic anhydride and resorcinol, followed by cyclization to form the spiro compound. The resulting intermediate is then subjected to further reactions to introduce the aminoacetamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization. Reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-(3-Oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-diyl)bis(2-aminoacetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amide derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted aminoacetamide compounds.
Applications De Recherche Scientifique
N,N’-(3-Oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-diyl)bis(2-aminoacetamide) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including organic semiconductors and photovoltaic devices
Mécanisme D'action
The mechanism of action of N,N’-(3-Oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-diyl)bis(2-aminoacetamide) involves its interaction with specific molecular targets. In biological systems, it may interact with proteins or nucleic acids, leading to changes in their function or structure. The spiro structure allows for unique binding interactions, which can be exploited in various applications, such as drug design and molecular imaging.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium 3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-bis(olate): Similar spiro structure but different functional groups.
3’,6’-Bis(diethylamino)-3H-spiro[2-benzothiophene-1,9’-xanthene]-3-one: Contains a spiro linkage with different substituents
Uniqueness
N,N’-(3-Oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-diyl)bis(2-aminoacetamide) is unique due to its specific combination of functional groups and spiro structure
Propriétés
Formule moléculaire |
C24H20N4O5 |
|---|---|
Poids moléculaire |
444.4 g/mol |
Nom IUPAC |
2-amino-N-[6'-[(2-aminoacetyl)amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]acetamide |
InChI |
InChI=1S/C24H20N4O5/c25-11-21(29)27-13-5-7-17-19(9-13)32-20-10-14(28-22(30)12-26)6-8-18(20)24(17)16-4-2-1-3-15(16)23(31)33-24/h1-10H,11-12,25-26H2,(H,27,29)(H,28,30) |
Clé InChI |
XAQBESFXQQMIDY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)NC(=O)CN)OC5=C3C=CC(=C5)NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



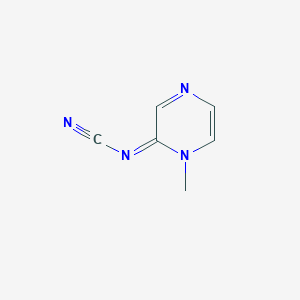
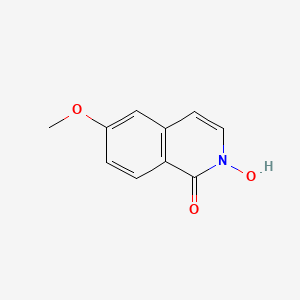
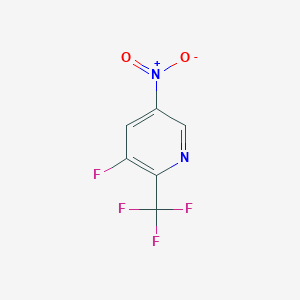
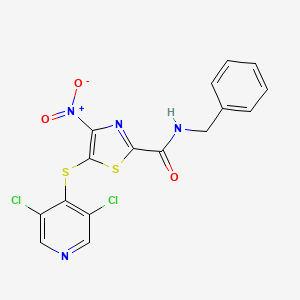

![7-Chloro-1-[(propan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13124156.png)


![2-Bromo-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13124172.png)


